![molecular formula C22H42O10S B141584 Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside CAS No. 148565-56-4](/img/structure/B141584.png)
Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside
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Overview
Description
Decyl 4-O-alpha-D-glucopyranosyl-1-thio-beta-D-glucopyranoside (D4TG) is a glycoside that has recently been studied for its potential applications in scientific research and development. It is a monosaccharide derivative of glucosamine, a naturally occurring amino sugar found in the human body. D4TG is formed by the addition of a sulfur atom to the fourth carbon of the alpha-D-glucopyranosyl ring. It has been found to possess a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
Detergent for Protein Purification
Decyl-beta-D-1-thiomaltopyranoside is used as a detergent for the purification of proteins . It helps in the extraction and solubilization of membrane-bound proteins in their native structure .
Protein Extraction
This compound is used in the extraction of proteins. It aids in the dissociation of protein aggregates, thereby increasing solubilization .
Protein Solubilization
Decyl-beta-D-1-thiomaltopyranoside is used for the solubilization of proteins. It helps in maintaining the native structure of proteins during the solubilization process .
Membrane Protein Research
This compound is particularly useful in membrane protein research. It aids in the study of the structure and function of membrane proteins .
Biochemical Research
Decyl-beta-D-1-thiomaltopyranoside is used in various biochemical research applications. It is used in studies involving protein-protein and protein-lipid interactions .
Dialysis
This compound is easily removed by dialysis, making it a useful tool in research processes that require the removal of detergents .
Mechanism of Action
Target of Action
Decyl-beta-D-1-thiomaltopyranoside, also known as Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside or Decyl beta-D-thiomaltopyranoside, is primarily used as a detergent for the purification, extraction, and solubilization of membrane-bound proteins . Its primary targets are these proteins, which play crucial roles in various biological functions and processes.
Mode of Action
The compound interacts with its targets by increasing solubilization. It achieves this by dissociating aggregates of these proteins, thereby enhancing their solubility . This interaction and the resulting changes facilitate the extraction and purification of the target proteins.
Pharmacokinetics
It’s worth noting that as a detergent, it is easily removed by dialysis , which could have implications for its bioavailability.
Result of Action
The primary result of the action of Decyl-beta-D-1-thiomaltopyranoside is the increased solubilization of membrane-bound proteins
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNXXWNKQOETJ-HYLFJBCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438422 |
Source
|
Record name | Decyl-beta-D-1-thiomaltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside | |
CAS RN |
148565-56-4 |
Source
|
Record name | Decyl-beta-D-1-thiomaltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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